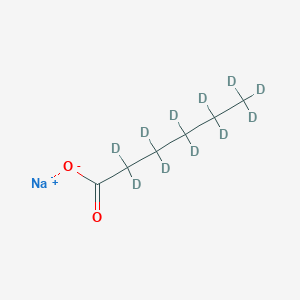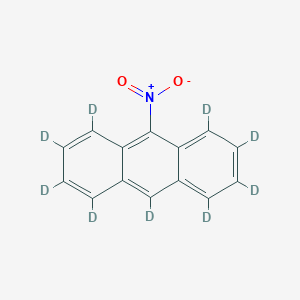![molecular formula C10H17Cl2N3S B1472721 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 2097947-98-1](/img/structure/B1472721.png)
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Vue d'ensemble
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a five-membered ring containing one sulfur and one nitrogen atom .Chemical Reactions Analysis
Thiazoles are used in the synthesis of various synthetic drugs and appear in the bacitracin, penicillin antibiotics . They are also used as an antidepressant drug (pramipexole), antiulcer agent (nizatidine), anti-inflammatory drug (meloxicam), HIV/AIDS drug (ritonavir), and cancer treatment drug (tiazofurin) .Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés du thiazole ont été trouvés pour présenter des propriétés antimicrobiennes . Cela suggère que “8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride” pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens.
Activité antirétrovirale
Les dérivés du thiazole ont également été utilisés dans le développement de médicaments antirétroviraux . Cela pourrait indiquer une application potentielle de “this compound” dans le traitement des infections rétrovirales telles que le VIH.
Activité antifongique
Les dérivés du thiazole ont montré une activité antifongique . Cela suggère que “this compound” pourrait être utilisé dans le développement de médicaments antifongiques.
Activité anticancéreuse
Les dérivés du thiazole ont été utilisés dans le développement de médicaments anticancéreux . Cela indique une application potentielle de “this compound” dans le traitement du cancer.
Inhibition de l'acétylcholinestérase
Les dérivés du thiazole ont été trouvés pour inhiber l'acétylcholinestérase . Cela suggère que “this compound” pourrait potentiellement être utilisé dans le traitement d'affections telles que la maladie d'Alzheimer, où les inhibiteurs de l'acétylcholinestérase sont couramment utilisés.
Activité cytotoxique
Les dérivés du thiazole ont montré une activité cytotoxique contre certaines lignées cellulaires . Cela suggère que “this compound” pourrait potentiellement être utilisé dans le développement de nouveaux agents cytotoxiques pour le traitement de diverses maladies.
Orientations Futures
Thiazole derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Mécanisme D'action
Target of Action
The primary targets of 8-(Thiazol-2-yl)-8-azabicyclo[32Thiazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
The exact mode of action of 8-(Thiazol-2-yl)-8-azabicyclo[32It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
The specific biochemical pathways affected by 8-(Thiazol-2-yl)-8-azabicyclo[32Thiazole derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
The molecular and cellular effects of 8-(Thiazol-2-yl)-8-azabicyclo[32Thiazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including acetylcholinesterase and monoamine oxidase, inhibiting their activity. The interaction with acetylcholinesterase is particularly significant as it leads to an increase in acetylcholine levels, which can enhance cholinergic signaling. Additionally, the compound binds to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels. This can improve cognitive functions and has potential therapeutic applications in neurodegenerative diseases. In non-neuronal cells, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of nicotinic acetylcholine receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This results in increased acetylcholine levels and enhanced cholinergic signaling. The compound also interacts with nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. Additionally, it inhibits monoamine oxidase, leading to increased levels of monoamine neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing cholinergic signaling and improving cognitive functions in neuronal cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cholinergic signaling and improves cognitive functions without significant adverse effects. At high doses, it can cause toxicity and adverse effects, including neurotoxicity and hepatotoxicity. The threshold for these effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can have different biological activities and contribute to the overall effects of the compound. The compound also influences metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by several transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various tissues, including the brain, liver, and kidneys. Its localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals or post-translational modifications. Its localization in the synaptic cleft is particularly important for its role in modulating cholinergic signaling .
Propriétés
IUPAC Name |
8-(1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S.2ClH/c11-7-5-8-1-2-9(6-7)13(8)10-12-3-4-14-10;;/h3-4,7-9H,1-2,5-6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSLNEMSFVEZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC=CS3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



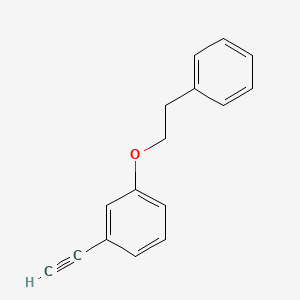
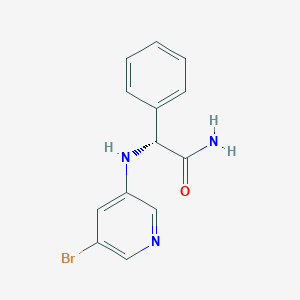
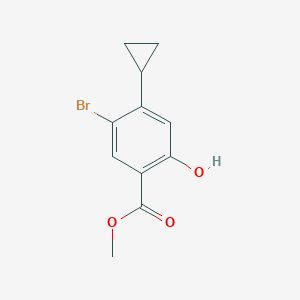
![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)

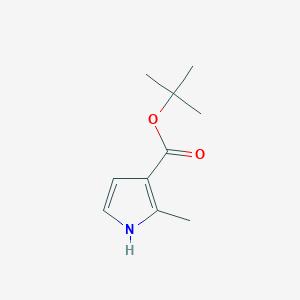

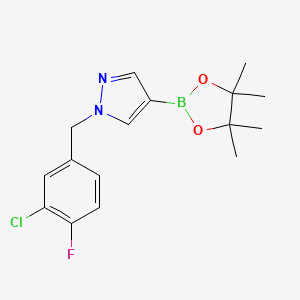

![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472657.png)
